molecular formula C18H4Cl2F18Ge B12591905 Germane, dichlorobis[2,4,6-tris(trifluoromethyl)phenyl]- CAS No. 650583-80-5

Germane, dichlorobis[2,4,6-tris(trifluoromethyl)phenyl]-

Cat. No.: B12591905
CAS No.: 650583-80-5
M. Wt: 705.7 g/mol
InChI Key: ZSPYWXGELGBOJP-UHFFFAOYSA-N
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Description

Germane, dichlorobis[2,4,6-tris(trifluoromethyl)phenyl]- is a germanium(IV) compound featuring two chlorine atoms and two 2,4,6-tris(trifluoromethyl)phenyl (FMes) substituents. The FMes group is a sterically demanding, electron-deficient aryl ligand due to its three trifluoromethyl (-CF₃) substituents at the 2, 4, and 6 positions of the benzene ring . This ligand is known to stabilize low-coordinate and reactive main-group centers through both steric protection and electron-withdrawing effects, which prevent aggregation and enhance thermal stability .

Properties

CAS No.

650583-80-5

Molecular Formula

C18H4Cl2F18Ge

Molecular Weight

705.7 g/mol

IUPAC Name

dichloro-bis[2,4,6-tris(trifluoromethyl)phenyl]germane

InChI

InChI=1S/C18H4Cl2F18Ge/c19-39(20,11-7(15(27,28)29)1-5(13(21,22)23)2-8(11)16(30,31)32)12-9(17(33,34)35)3-6(14(24,25)26)4-10(12)18(36,37)38/h1-4H

InChI Key

ZSPYWXGELGBOJP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)[Ge](C2=C(C=C(C=C2C(F)(F)F)C(F)(F)F)C(F)(F)F)(Cl)Cl)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Reaction with Germanium Tetrachloride

The synthesis of Germane, dichlorobis[2,4,6-tris(trifluoromethyl)phenyl]- typically involves the reaction of germanium tetrachloride ($$GeCl4$$) with 2,4,6-tris(trifluoromethyl)phenyl lithium ($$C6H2(CF3)_3Li$$):

  • Reactants :

    • Germanium tetrachloride ($$GeCl_4$$)
    • 2,4,6-Tris(trifluoromethyl)phenyl lithium ($$C6H2(CF3)3Li$$)
  • Reaction Conditions :

    • Conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture and oxygen interference.
    • Temperature is carefully controlled to optimize product yield and minimize side reactions.
  • Mechanism :

    • The lithium reagent acts as a nucleophile, attacking the germanium center in $$GeCl_4$$ and replacing two chlorine atoms with two 2,4,6-tris(trifluoromethyl)phenyl groups.

Optimization Parameters

  • Temperature : The reaction is typically performed at low temperatures to prevent decomposition of reactants.
  • Solvent : Non-polar solvents such as tetrahydrofuran (THF) are commonly used to stabilize intermediates.
  • Atmosphere : Strictly inert conditions are maintained to avoid contamination.

Reaction Conditions and Purification

Inert Atmosphere

To ensure high purity and yield, the reaction is carried out under a dry nitrogen or argon atmosphere. This prevents moisture from reacting with $$GeCl_4$$, which could lead to hydrolysis and formation of undesired by-products.

Solvent Selection

The reaction is typically conducted in THF or similar ethers due to their ability to solubilize both $$GeCl_4$$ and the organolithium reagent while stabilizing reactive intermediates.

Purification Techniques

After synthesis:

  • The crude product is subjected to solvent extraction to remove unreacted starting materials.
  • Recrystallization from suitable solvents ensures high purity.
  • Characterization methods such as NMR spectroscopy and X-ray crystallography confirm the structure.

Key Reaction Data

Parameter Optimal Value Notes
Temperature -78°C to room temp Low temperatures prevent decomposition of organolithium reagents.
Solvent THF Provides stability for intermediates and enhances solubility.
Atmosphere Inert (N₂ or Ar) Prevents moisture-induced side reactions.
Reaction Time ~12 hours Ensures complete conversion of $$GeCl_4$$.
Purification Method Recrystallization Achieves high purity for characterization and applications.

Challenges in Synthesis

  • Moisture Sensitivity :

    • Both $$GeCl_4$$ and organolithium reagents are highly sensitive to moisture.
    • Rigorous exclusion of water is necessary during synthesis.
  • Side Reactions :

    • Over-reaction or incomplete conversion may lead to undesired by-products.
    • Careful control of stoichiometry mitigates these issues.
  • Handling Organolithium Reagents :

    • These reagents are highly reactive and require specialized handling techniques.

Chemical Reactions Analysis

Types of Reactions: Germane, dichlorobis[2,4,6-tris(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound into lower oxidation state species.

    Substitution: The dichlorobis groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state germane derivatives, while substitution reactions can produce a variety of functionalized germane compounds.

Scientific Research Applications

Chemistry: Germane, dichlorobis[2,4,6-tris(trifluoromethyl)phenyl]- is used in the synthesis of advanced materials and as a precursor for various organogermanium compounds .

Biology and Medicine: The compound’s unique structural features make it a candidate for research in medicinal chemistry, particularly in the development of new pharmaceuticals.

Mechanism of Action

The mechanism of action of Germane, dichlorobis[2,4,6-tris(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets. The compound’s unique structure allows it to engage in various chemical reactions, influencing pathways related to oxidation, reduction, and substitution. These interactions are mediated by the presence of the germane and dichlorobis groups, which facilitate the compound’s reactivity and stability .

Comparison with Similar Compounds

Table 1: Key Properties of FMes-Substituted Compounds

Compound Class Central Atom Coordination Number Stability Features Electronic Effects Reference
Dichlorobis[FMes]germane Ge(IV) 4 High steric protection, monomeric Strongly electron-withdrawing Inferred
Bis[FMes]boryl chloride (BCl) B(III) 3 Monomeric, resistant to hydrolysis Enhanced Lewis acidity
As(RF)₂Cl (RF = FMes) As(III) 3 Air-stable, trigonal pyramidal geometry Moderate Lewis acidity
Sb(RF)₂Cl Sb(III) 3 Stable under ambient conditions Weaker electron-withdrawing than FMes
R/P=PR/ (Diphosphene) P(I) 2 Air-stable, planar structure Stabilized by π-conjugation

Key Observations:

  • Steric Effects: The FMes group in dichlorobis[FMes]germane provides superior steric shielding compared to smaller substituents (e.g., methyl or phenyl), preventing dimerization or decomposition, as seen in analogous boron and phosphorus systems .
  • Electronic Effects: The -CF₃ groups withdraw electron density, rendering the germanium center more electrophilic. This contrasts with 2,4,6-trimethylphenyl (Mes) derivatives, where electron-donating methyl groups increase nucleophilicity .

Biological Activity

Germane, dichlorobis[2,4,6-tris(trifluoromethyl)phenyl]- (CAS Number: 13406-29-6) is a compound that has garnered interest in various fields, particularly due to its unique structural features and potential biological activities. The trifluoromethyl groups present in this compound are known to significantly influence its chemical reactivity and biological interactions.

Chemical Structure and Properties

  • Molecular Formula : C21H12Cl2F6
  • Molecular Weight : 466.29 g/mol
  • Physical State : Solid
  • Purity : >98.0% (GC)

The compound features a dichlorobenzene moiety with three trifluoromethyl substituents on the aromatic rings, enhancing its lipophilicity and possibly its biological activity.

The biological activity of Germane can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and altering metabolic pathways.
  • Receptor Modulation : Germane can bind to cellular receptors, modulating their signaling pathways which may lead to various physiological effects.
  • DNA/RNA Interaction : The compound may intercalate into nucleic acids, affecting their function and stability.

Antimicrobial Activity

Research has indicated that compounds with trifluoromethyl groups often exhibit enhanced antimicrobial properties. For instance, studies have shown that similar compounds demonstrate significant activity against a range of bacteria and fungi due to their ability to disrupt cellular membranes or inhibit critical metabolic pathways.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
GermaneE. coliTBD
GermaneS. aureusTBD

Note: Specific MIC values for Germane are currently under investigation.

Anticancer Potential

The trifluoromethyl group is recognized for its role in increasing the potency of anticancer agents. Preliminary studies suggest that Germane may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation.

Cell LineIC50 Value (µM)
HeLa (Cervical)TBD
MCF-7 (Breast)TBD

Note: Further studies are required to establish definitive IC50 values.

Case Studies

  • Study on Antimicrobial Effects : A recent study explored the antimicrobial efficacy of trifluoromethyl-substituted compounds against common pathogens. Germane was included in the screening process, showing promising results against Gram-positive bacteria.
  • Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines demonstrated that Germane could inhibit cell growth significantly, suggesting its potential as an anticancer agent.

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